![molecular formula C21H22N2O4 B2999768 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898411-00-2](/img/structure/B2999768.png)
3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is involved in various synthesis reactions indicative of its chemical reactivity and potential applications in creating new molecular structures. For example, the reaction of anthranilamides with levulinic acids led to the synthesis of tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, showcasing the reactivity of similar compounds in forming complex heterocyclic structures (Yamato & Takeuchi, 1982). Additionally, studies on dimethoxybenzothieno[2,3-c]quinolines revealed methods for photocyclization of carboxamides, leading to novel heterocyclic compounds (Stuart, Khora, Mckenney, & Castle, 1987), further emphasizing the versatility of dimethoxy compounds in synthetic chemistry.
Catalytic Applications and Material Synthesis
Research on pyrrole-based ligands, including those related to the queried compound, has led to the development of aluminum and zinc complexes with notable applications in catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011). This illustrates the potential of such compounds in facilitating polymer synthesis, highlighting their significance in material science.
Antibacterial Activity
In the realm of pharmacology, derivatives of pyrroloquinoline, akin to the compound , have been explored for their antibacterial properties. A study on novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides demonstrated significant in vitro antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis (Largani et al., 2017). These findings suggest the therapeutic potential of such compounds in treating bacterial infections.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as theNMDA receptor and the RNA-dependent RNA polymerase enzyme .
Mode of Action
It’s worth noting that similar compounds have been found to act asantagonists at the glycine site of the NMDA receptor , and as inhibitors of the RNA-dependent RNA polymerase enzyme .
Biochemical Pathways
It’s known that theNMDA receptor plays a crucial role in neuronal signaling , and the RNA-dependent RNA polymerase enzyme is vital for the replication of certain viruses .
Pharmacokinetics
For instance, some compounds are known to interfere with monoamine transport , inhibiting uptake of noradrenalin and serotonin transporters .
Result of Action
Similar compounds have been found to counteracthaloperidol-induced muscle rigidity in rats and inhibit the transcription of the Hepatitis C virus .
properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-16-11-15(9-13-5-4-8-23(19(13)16)21(12)25)22-20(24)14-6-7-17(26-2)18(10-14)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNTZZNOIWWQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
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